REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH:5]=[O:6].[CH2:13](O)[CH2:14][CH2:15][OH:16]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:16][CH2:15][CH2:14][CH2:13][O:6]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
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7.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1[N+](=O)[O-])C1OCCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |